molecular formula C11H8N2 B179422 4-Cyano-3-methylisoquinoline CAS No. 161468-32-2

4-Cyano-3-methylisoquinoline

Cat. No. B179422
M. Wt: 168.19 g/mol
InChI Key: SZWLGBJCLZDZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-methylisoquinoline is a potent, cell-permeable, reversible, and specific inhibitor of protein kinase A (IC₅₀ = 30 nM). It has been used in biochemical research .


Molecular Structure Analysis

The empirical formula of 4-Cyano-3-methylisoquinoline is C11H8N2. It has a molecular weight of 168.19 .


Physical And Chemical Properties Analysis

4-Cyano-3-methylisoquinoline is a solid substance. It is soluble in DMSO at 50 mg/mL .

Scientific Research Applications

  • Base-Induced Rearrangement Reactions : The conversion of Reissert compounds into chloro- or bromo-hydrins, and their subsequent transformation into isochromenes and isocoumarins, as well as other isoquinolines, including 4-cyano-3-methylisoquinoline derivatives (Kirby et al., 1979).

  • Tandem Addition Rearrangement Aryne Reaction : This synthesis method involves a cyano group introduction ortho to one of the ring methyl groups, facilitating lithiation and leading to the creation of 1-amino-3,8-dipyridylmethyl-7-methylisoquinoline (Deshmukh & Biehl, 1992).

  • Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazones : These compounds, including 4-substituted derivatives, are synthesized and evaluated for antineoplastic activity, showing potential as antineoplastic agents (Liu, Lin, Penketh, & Sartorelli, 1995).

  • Synthesis of 3-Cyano-1-(2-Pyridyl)Isoquinolines : This involves a novel method for the synthesis of 3-cyanoisoquinolines, which serve as structural foundations for many natural products and have intrinsic biological activity (Kopchuk et al., 2014).

  • Inhibition of Plasmodium Falciparum Growth : A novel series of antimalarial compounds based on 4-cyano-3-methylisoquinoline targets the sodium efflux pump PfATP4, with potential for developing new antimalarial therapies (Gilson et al., 2019).

  • Applications in Alkaloid Synthesis : The use of 3,4-dihydroisoquinolines in the synthesis of Alangium alkaloids, highlighting its role in alkaloid synthesis (Jahangir et al., 1986).

  • Formation of Ethyl 2-Amino-1-oxo-inden-3-carboxylate : A reaction involving 4-cyano-3-methylisoquinoline derivative leading to the formation of this compound, which is an example of a simple 1-aminoindenone (Kirby et al., 1985).

Safety And Hazards

The safety data sheet for 4-Cyano-3-methylisoquinoline indicates that it is not classified as a hazardous substance or mixture .

Future Directions

4-Cyano-3-methylisoquinoline has been studied for its antimalarial activity against Plasmodium falciparum. Although many compounds potently inhibit the growth of chloroquine-sensitive and resistant strains of P. falciparum, they were found to have minimal activity against PKA, indicating that they likely have another target important to parasite cytokinesis and invasion .

properties

IUPAC Name

3-methylisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLGBJCLZDZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274328
Record name 4-cyano-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-methylisoquinoline

CAS RN

161468-32-2
Record name 3-Methyl-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161468-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyano-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3-methylisoquinoline
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-methylisoquinoline
Reactant of Route 3
Reactant of Route 3
4-Cyano-3-methylisoquinoline
Reactant of Route 4
Reactant of Route 4
4-Cyano-3-methylisoquinoline
Reactant of Route 5
4-Cyano-3-methylisoquinoline
Reactant of Route 6
4-Cyano-3-methylisoquinoline

Citations

For This Compound
123
Citations
MJ Buskes, KL Harvey, BJ Richards, R Kalhor… - Organic & …, 2016 - pubs.rsc.org
… This report describes the preparation of a library of 4-cyano3-methylisoquinoline analogues, based upon the structure of compound 4, with a view to studying their structure–activity …
Number of citations: 15 pubs.rsc.org
PR Gilson, R Kumarasingha, J Thompson, X Zhang… - Scientific Reports, 2019 - nature.com
… the possibility of repurposing a 4-cyano-3-methylisoquinoline compound that had been shown … Our lead 4-cyano-3-methylisoquinoline compounds inhibited the growth of chloroquine …
Number of citations: 20 www.nature.com
R Kalhor - 2017 - scholar.archive.org
In 2015, according to the World Health Organisation, there were an estimated 212 million cases of malaria and some 429,000 of these people did not survive. In addition to the burden …
Number of citations: 0 scholar.archive.org
FL Smith, RR Javed, MJ Elzey, WL Dewey - Brain research, 2003 - Elsevier
… Another PKA inhibitor 4-cyano-3-methylisoquinoline only partly reversed the morphine … by co-administering Gö-7874 with 4-cyano-3-methylisoquinoline. Thus, high levels of morphine …
Number of citations: 66 www.sciencedirect.com
PJ Morales, K Ordenes, L Zuñiga, ES Diaz - 2012 - academic.oup.com
… plus PKA inhibitors (KT5720, H89, or 4-Cyano-3-methylisoquinoline) or an inhibitor of PP2A (… or showed reduced (KT5720, 4-Cyano-3-methylisoquinoline) phosphorylation. On the other …
Number of citations: 0 academic.oup.com
H Ushijima, M Maeda - 2012 - scirp.org
… , LY-294002, Wortmannin, and 4-cyano-3-methylisoquinoline) on the inhibition of GATA-6 … Wortmannin, and 4-cyano-3-methylisoquinoline were also inhibitory at relatively low …
Number of citations: 1 www.scirp.org
FL Smith, RR Javed, PA Smith, WL Dewey… - Pharmacological …, 2006 - Elsevier
… results showed that the intracerebroventricular (icv) administration of the PKC inhibitors, bisindolylmaleimide I and Gö-6976 as well as the PKA inhibitors, 4-cyano-3-methylisoquinoline …
Number of citations: 53 www.sciencedirect.com
J Bobalova, VN Mutafova-Yambolieva - European journal of pharmacology, 2006 - Elsevier
… The enhancing effect of forskolin is abolished by the AC inhibitor MDL 12,330A and by protein kinase A (PKA) inhibitors peptide 14–22 amide and 4-cyano-3-methylisoquinoline. …
Number of citations: 16 www.sciencedirect.com
K Tanabe, O Kozawa, H Iida - Cellular Signalling, 2016 - Elsevier
… 4-Cyano-3-methylisoquinoline, an inhibitor of protein kinase A (PKA), significantly attenuated the enhancing effect of 8-bromo cAMP on IL-1β-induced STAT3 phosphorylation. 8-Bromo …
Number of citations: 17 www.sciencedirect.com
J Nevzorova, BA Evans, T Bengtsson… - British journal of …, 2006 - Wiley Online Library
… Phosphorylation of acetyl CoA carboxylase (ACC) in response to zinterol (100 nM) in the absence or presence of PKA inhibitor, 4-cyano-3-methylisoquinoline (4CM) (100 nM), and Akt …
Number of citations: 91 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.